5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Overview
Description
5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is a complex organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom replacing one carbon atom in the ring. This compound, in particular, has two methoxy groups (-OCH₃) attached to the fifth and eighth positions of the quinoline ring system, which significantly influences its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves multiple steps starting from simpler organic compounds. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Biltz synthesis, which uses ortho-nitrobenzaldehyde as a starting material, followed by reduction and cyclization steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives, which are important in various industrial applications.
Reduction: Dihydroquinoline derivatives, which have potential biological activity.
Substitution: Halogenated quinolines, which can be further modified for various uses.
Scientific Research Applications
5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.
Medicine: It is being studied for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
5,8-Dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is similar to other quinoline derivatives, such as quinine, quinidine, and chloroquine. its unique structural features, including the presence of methoxy groups, contribute to its distinct chemical and biological properties. These differences make it a valuable compound for specific applications where other quinolines may not be as effective.
Comparison with Similar Compounds
Quinine
Quinidine
Chloroquine
Methylene blue
Primaquine
Properties
IUPAC Name |
5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-16-12-6-7-13(17-2)14-10(12)8-9-4-3-5-11(9)15-14/h6-8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQASFYJBVKSAKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C3CCCC3=NC2=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326032 | |
Record name | 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
131251-73-5 | |
Record name | 5,8-dimethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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